molecular formula C17H15F2NO B1325717 3'-Azetidinomethyl-2,4-difluorobenzophenone CAS No. 898772-21-9

3'-Azetidinomethyl-2,4-difluorobenzophenone

Cat. No.: B1325717
CAS No.: 898772-21-9
M. Wt: 287.3 g/mol
InChI Key: YOQVDJZNORLFQT-UHFFFAOYSA-N
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Description

3’-Azetidinomethyl-2,4-difluorobenzophenone is a synthetic organic compound with the molecular formula C17H15F2NO. It is characterized by the presence of an azetidine ring attached to a benzophenone structure, which is further substituted with two fluorine atoms at the 2 and 4 positions.

Preparation Methods

The synthesis of 3’-Azetidinomethyl-2,4-difluorobenzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment to Benzophenone: The azetidine ring is then attached to a benzophenone derivative through nucleophilic substitution reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

3’-Azetidinomethyl-2,4-difluorobenzophenone undergoes various chemical reactions, including:

Scientific Research Applications

3’-Azetidinomethyl-2,4-difluorobenzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Azetidinomethyl-2,4-difluorobenzophenone involves its interaction with specific molecular targets. The azetidine ring and fluorinated benzophenone moiety contribute to its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

3’-Azetidinomethyl-2,4-difluorobenzophenone can be compared with other similar compounds such as:

    3’-Azetidinomethyl-2,4-dichlorobenzophenone: Similar structure but with chlorine atoms instead of fluorine, which may result in different reactivity and biological activity.

    3’-Azetidinomethyl-2,4-dibromobenzophenone: Bromine-substituted analog with potentially different chemical and biological properties.

    3’-Azetidinomethyl-2,4-dimethylbenzophenone: Methyl-substituted derivative with distinct physical and chemical characteristics.

The uniqueness of 3’-Azetidinomethyl-2,4-difluorobenzophenone lies in its fluorine substitution, which can enhance its stability, lipophilicity, and biological activity compared to its analogs.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(2,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO/c18-14-5-6-15(16(19)10-14)17(21)13-4-1-3-12(9-13)11-20-7-2-8-20/h1,3-6,9-10H,2,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQVDJZNORLFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643279
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-21-9
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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